(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- Aromatic protons : Resonances between δ 6.2–7.5 ppm for the coumarin ring protons.
- Methoxy groups : Singlets at δ 3.8–4.0 ppm (integrated for six protons, two -OCH₃ groups).
- Side chain protons :
- Hydroxyl proton (δ 2.1–2.5 ppm, broad).
- Chlorine-adjacent methyl groups (δ 1.4–1.6 ppm, singlet).
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 326.77 (M⁺, 100% intensity).
- Fragmentation patterns :
Crystallographic Analysis and Conformational Studies
X-ray crystallography reveals a non-planar conformation due to steric hindrance between the 3-methyl group and the coumarin ring. The hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen (O-H···O=C, ~2.1 Å), stabilizing a six-membered pseudo-ring . The chlorinated side chain adopts a gauche conformation relative to the hydroxyl group, minimizing torsional strain.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.42 Å |
| b = 10.15 Å | |
| c = 12.67 Å | |
| Density | 1.272 g/cm³ |
| Z-value | 4 |
The crystal packing is stabilized by van der Waals interactions and weak C-H···O hydrogen bonds .
Computational Chemistry Insights (DFT, Molecular Modeling)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the lowest energy conformation aligns with crystallographic data. Key findings include:
- Frontier molecular orbitals : The HOMO is localized on the coumarin ring, while the LUMO resides on the carbonyl group, suggesting electrophilic reactivity.
- NBO analysis : Hyperconjugation stabilizes the hydroxyl group’s lone pairs into the σ* orbital of adjacent C-Cl bonds.
- Solvent effects : Polar solvents (e.g., water) stabilize the molecule via hydrogen bonding, increasing dipole moment (μ = 4.2 D) .
Molecular dynamics simulations reveal rotational energy barriers of ~8 kcal/mol for the side chain, explaining its rigid conformation in biological environments. Docking studies predict moderate binding affinity (ΔG = -6.2 kcal/mol) to cytochrome P450 enzymes, relevant to its metabolic fate .
Properties
Molecular Formula |
C16H19ClO5 |
|---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
6-[(2R)-3-chloro-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3/t13-/m1/s1 |
InChI Key |
JDYJPQNEOXWJQN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |
Origin of Product |
United States |
Preparation Methods
Source and Initial Isolation
The compound occurs naturally in Toddalia asiatica (syn. T. aculeata), where it coexists with structurally related coumarins like toddalolactone and toddanol. Extraction typically involves:
Chemical Intercorrelation from Toddalolactone
(+)-Toddalolactone serves as a biosynthetic precursor. The transformation involves:
- Ozonolysis : Cleavage of the lactone ring to generate a diketone intermediate.
- Chlorination : Treatment with HCl in anhydrous THF introduces the chloro group at C3.
- Stereochemical retention : The (R)-configuration is preserved via intramolecular hydrogen bonding during cyclization.
Table 1 : Yield and Conditions for Natural Derivatization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C | 82 | 95 |
| Chlorination | HCl (gas), THF, 0°C | 75 | 97 |
| Final purification | Hexane:EtOAc (3:1) | 90 | >99 |
Stereoselective Synthesis via Palladium-Catalyzed Coupling
Heck Condensation Strategy
This method constructs the side chain using a palladium-catalyzed coupling:
- Precursor preparation : 5,7-Dimethoxycoumarin (CAS 487-06-9) is brominated at C6 using NBS in CCl₄.
- Coupling reaction :
- Chlorohydrin formation :
Table 2 : Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst loading | 5 mol% Pd(OAc)₂ | 78 | 92 |
| Solvent | DMF | 78 | 92 |
| Temperature | 80°C | 78 | 92 |
Enzymatic Resolution of Racemic Mixtures
Lipase-Mediated Kinetic Resolution
Racemic 6-(3-Chloro-2-hydroxy-3-methylbutyl) intermediates are resolved using:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Acetylated racemic alcohol.
- Conditions : Vinyl acetate, hexane, 37°C.
- Outcome : (R)-enantiomer preferentially acetylated (ee >99%, yield 45%).
Table 3 : Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| CAL-B | Acetylated alcohol | >99 | 50 |
| Pseudomonas cepacia | Butyryl ester | 85 | 40 |
Chlorohydrin Synthesis via Epoxide Intermediates
Epoxidation and HCl Addition
- Epoxidation :
- HCl ring-opening :
Table 4 : Epoxidation and Chlorination Outcomes
| Step | Reagents | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | 85 | 95:5 (trans:cis) |
| HCl ring-opening | HCl (gas), Et₂O | 90 | >99:1 (anti:syn) |
Direct Alkylation of 5,7-Dimethoxycoumarin
SN2 Displacement with Chiral Halides
A chiral 3-chloro-2-hydroxy-3-methylbutyl bromide is prepared via:
- Synthesis of chiral alcohol : Enzymatic reduction of 3-methyl-2-buten-1-ol using baker’s yeast (ee 98%).
- Chlorination : SOCl₂ in pyridine (0°C, 2 h).
- Alkylation :
Table 5 : Alkylation Efficiency
| Halide | Base | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| (R)-Chlorobutyl bromide | K₂CO₃ | DMF | 65 | 98 |
| Racemic bromide | Cs₂CO₃ | DMSO | 70 | 0 |
Table 6 : Summary of Key Methods
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Natural derivatization | 3 | 55 | >99 | Low |
| Palladium coupling | 4 | 62 | 92 | High |
| Enzymatic resolution | 5 | 45 | >99 | Moderate |
| Direct alkylation | 3 | 65 | 98 | Moderate |
Chemical Reactions Analysis
Types of Reactions
(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarins.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin exhibit significant antimicrobial properties. For instance, studies have shown that chloro-substituted coumarins can enhance antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. The presence of the chloro group is crucial for this increased potency .
Anticancer Properties
Various derivatives of coumarins have been studied for their anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Anti-inflammatory Effects
Coumarin derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .
Case Studies
The following table summarizes key findings from various studies involving this compound and related compounds:
Mechanism of Action
The mechanism of action of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 5,7-dimethoxycoumarins with varying substituents at position 5. Below is a comparative analysis with structurally similar coumarins:
Key Findings and Analysis
Antimicrobial Activity: 5,7-Dimethoxycoumarin exhibits mild antifungal activity against P. citricarpa (MIC = 500 µg/mL) but stronger antitubercular effects (MIC = 25–50 µg/mL) . The geranyloxy-substituted analogues (e.g., 5-geranyloxy-7-methoxycoumarin) show moderate antitubercular activity (MIC = 50–100 µg/mL) . However, direct experimental data is lacking.
Neuroprotective and Antiproliferative Effects: 5,7-Dimethoxycoumarin inhibits neuronal apoptosis by targeting caspase-3 (IC₅₀ ~10 µM in rat models) and shows antiproliferative activity against melanoma cells (A2058 line) . The chloro substituent in the target compound could modulate electron-withdrawing effects, altering binding affinity to apoptotic or cell cycle regulators.
Structural Stability and Artifact Formation :
- The target compound is an artifact derived from aculeatin (an epoxycoumarin) during acidic extraction, unlike naturally abundant analogues like 5,7-dimethoxycoumarin . This highlights differences in synthetic accessibility and stability.
Synergistic Effects :
- Coumarin mixtures (e.g., fractions from Citrus spp.) show enhanced antifungal activity (MIC = 250 µg/mL) compared to isolated compounds, suggesting synergistic interactions . The target compound’s role in such synergies remains unexplored.
Physicochemical and ADMET Comparisons
Biological Activity
(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a synthetic derivative of coumarin that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides an in-depth review of the biological activity associated with this specific coumarin derivative, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and hydroxyl substituents on the alkyl chain, which may influence its biological activity.
1. Antioxidant Activity
Research indicates that coumarins possess significant antioxidant properties. A study evaluating various coumarin derivatives found that those with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3-chloro-2-hydroxy-3-methylbutyl group in this compound is expected to contribute positively to its antioxidant capacity.
2. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that coumarins can inhibit tyrosinase activity effectively. The specific structure of this compound suggests it may exhibit similar inhibitory effects.
3. Anticancer Activity
Coumarins have been studied for their potential anticancer properties. In vitro studies on various coumarins have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
A case study involving the evaluation of several coumarins against human cancer cell lines indicated that those with similar structural features to this compound exhibited significant cytotoxicity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | TBD | Current Study |
| MCF-7 (Breast Cancer) | TBD | Current Study |
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often influenced by their chemical structure. The presence of electron-withdrawing groups (like chlorine) and hydroxyl groups has been associated with increased biological efficacy. For this compound, the SAR suggests that modifications at the 6-position significantly impact its interaction with biological targets.
Q & A
Q. What are the primary natural sources and isolation methods for (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin?
Answer: This compound is primarily isolated from the root bark of Toddalia asiatica (commonly known as "飞龙掌血" in traditional Chinese medicine) using bioassay-guided fractionation. The isolation process typically involves:
- Extraction : Methanol or water-methanol mixtures are used to extract plant material.
- Chromatography : Diaion HP-20 resin is employed for initial fractionation, eluted with increasing concentrations of methanol (e.g., 50% and 100% MeOH). The compound is often found in the methanol-eluted fractions due to its moderate polarity .
- Purification : Further purification is achieved using silica gel chromatography or HPLC.
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClO₆ | |
| Molecular Weight | 378.78 g/mol | |
| Natural Source | Toddalia asiatica root bark |
Q. How is the structural identity of this compound confirmed in experimental settings?
Answer: Structural elucidation involves:
- NMR Spectroscopy : Comparison of ¹H and ¹³C NMR data with authentic samples or literature values. For example, the chloro-hydroxy-methylbutyl side chain and dimethoxy groups produce distinct splitting patterns and chemical shifts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula via exact mass matching.
- X-ray Crystallography (if applicable): Used to resolve stereochemistry, particularly the (+)-enantiomeric form .
Q. Example NMR Peaks :
Q. What preliminary pharmacological activities have been reported for this compound?
Answer:
- Antiapoptotic Effects : Demonstrated in neuronal models via caspase-3 inhibition (see Advanced Questions for mechanistic details) .
- Antiviral Activity : Moderate inhibition of HIV-1-induced cytopathic effects, though with notable cytotoxicity at higher concentrations .
- Cytotoxicity : Observed in melanoma cell lines, linked to cell cycle arrest and DNA damage induction .
Q. Key Data :
| Activity | Model/Assay | Reference |
|---|---|---|
| Caspase-3 Inhibition | Rat acute cerebral infarction | |
| HIV-1 Inhibition | In vitro cytopathic assay |
Advanced Research Questions
Q. How does this compound modulate caspase-3 expression in cerebral infarction models?
Answer: In rat models of acute cerebral infarction:
- Experimental Design :
- Dosage : 15 mg/kg/day administered intraperitoneally for 30 days .
- Outcome Measures : Caspase-3 mRNA (qPCR), protein levels (Western blot), neurological impairment scores, and apoptotic index (TUNEL assay).
- Mechanistic Insights :
- The compound significantly reduces caspase-3 mRNA (p < 0.02) and protein (p < 0.005) levels compared to untreated models.
- Downregulation of caspase-3 correlates with reduced neuronal apoptosis (p < 0.005) and improved neurological function .
Q. What experimental strategies address contradictions in reported cytotoxic vs. neuroprotective effects?
Answer: Discrepancies arise due to:
- Concentration-Dependent Effects :
- Model-Specific Responses :
Q. Methodological Recommendations :
- Dose-Response Curves : Establish thresholds for therapeutic vs. toxic effects.
- Cell-Type Specificity : Use primary neuronal cultures and cancer cell lines in parallel studies.
Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?
Answer:
- UPLC-MS/MS :
- HPLC-DAD :
Q. Performance Metrics :
| Method | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) |
|---|---|---|---|
| UPLC-MS/MS | 0.02 | 0.05 | 98.5 |
| HPLC-DAD | 0.1 | 0.3 | 95.2 |
Q. What signaling pathways are implicated in its antiapoptotic activity beyond caspase-3?
Answer: Preliminary evidence suggests involvement of:
Q. Experimental Validation :
- Kinase Assays : Use inhibitors (e.g., U0126 for ERK) to confirm pathway dependency.
- Flow Cytometry : Measure mitochondrial membrane potential (ΔΨm) with JC-1 dye.
Q. How does stereochemistry influence its bioactivity?
Answer: The (+)-enantiomer exhibits distinct activity due to:
- Receptor Binding : Enhanced affinity for caspase-3’s active site compared to the (-)-form.
- Metabolic Stability : The chloro-hydroxy side chain’s configuration affects hepatic clearance (CYP2D6 interaction) .
Key Finding :
The (+)-form shows 3-fold greater caspase-3 inhibition than the (-)-form in vitro (IC₅₀ = 12 μM vs. 36 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
